molecular formula C14H9BrN2OS B086164 3-(4-Bromophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 1028-39-3

3-(4-Bromophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B086164
CAS No.: 1028-39-3
M. Wt: 333.2 g/mol
InChI Key: QKAYVYBXACWVEN-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a heterocyclic compound that features a quinazolinone core structure with a bromophenyl and thioxo group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of 4-bromoaniline with isothiocyanates, followed by cyclization. One common method includes the reaction of 4-bromoaniline with carbon disulfide in the presence of a base, such as potassium hydroxide, to form the corresponding dithiocarbamate. This intermediate is then cyclized using a dehydrating agent like phosphorus oxychloride to yield the desired quinazolinone derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Pd/C and hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: 3-(4-Bromophenyl)-2-sulfonyl-2,3-dihydroquinazolin-4(1H)-one.

    Reduction: 3-Phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.

    Substitution: 3-(4-Substituted phenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action of 3-(4-Bromophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinazolinone core and bromophenyl group. These interactions can modulate various biological pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Similar structure but with a chlorine atom instead of bromine.

    3-(4-Methylphenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Similar structure but with a methyl group instead of bromine.

    3-(4-Nitrophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Similar structure but with a nitro group instead of bromine.

Uniqueness

The presence of the bromine atom in 3-(4-Bromophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications .

Properties

IUPAC Name

3-(4-bromophenyl)-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2OS/c15-9-5-7-10(8-6-9)17-13(18)11-3-1-2-4-12(11)16-14(17)19/h1-8H,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKAYVYBXACWVEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354248
Record name 3-(4-Bromophenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1028-39-3
Record name 3-(4-Bromophenyl)-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-Bromophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
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3-(4-Bromophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Reactant of Route 3
3-(4-Bromophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

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